4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
Description
Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The base structure is identified as piperidine, a six-membered saturated heterocycle containing one nitrogen atom, which serves as the parent compound for nomenclature purposes. The numerical designation "4-" indicates the position of substitution on the piperidine ring, specifically at the carbon atom that is separated by two positions from the nitrogen atom in the ring structure.
The substituent "(2-chlorophenyl)" designates a phenyl ring bearing a chlorine atom at the ortho position, which is attached to the 4-position of the piperidine ring. This complex substituent naming reflects the hierarchical system used in organic nomenclature where the most complex substituent groups are named according to their own structural features and positions. The additional "4-fluoro" designation indicates that a fluorine atom is also attached to the same carbon atom of the piperidine ring, creating a quaternary carbon center with both fluorine and the chlorophenyl substituent.
The complete International Union of Pure and Applied Chemistry name "4-(2-chlorophenyl)-4-fluoropiperidine;hydrochloride" accurately describes the molecular composition and indicates the presence of the hydrochloride salt. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts. The Chemical Abstracts Service number 1421160-44-2 provides a unique numerical identifier that facilitates database searches and chemical inventory management.
| Chemical Identifier | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-(2-chlorophenyl)-4-fluoropiperidine;hydrochloride |
| Chemical Abstracts Service Number | 1421160-44-2 |
| PubChem Compound Identification | 71238966 |
| Molecular Drug-Like Index Number | MFCD28246363 |
| Simplified Molecular Input Line Entry System | C1CNCCC1(C2=CC=CC=C2Cl)F.Cl |
Structural Features and Molecular Properties
The molecular structure of this compound exhibits several distinctive features that contribute to its unique chemical behavior and potential applications. The compound possesses a molecular formula of C11H14Cl2FN, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two chlorine atoms, one fluorine atom, and one nitrogen atom, with a molecular weight of 250.14 grams per mole. The structural arrangement creates a quaternary carbon center at the 4-position of the piperidine ring, where both the fluorine atom and the 2-chlorophenyl group are attached to the same carbon atom.
The piperidine ring adopts a chair conformation typical of six-membered saturated rings, though the presence of the bulky 2-chlorophenyl substituent and electronegative fluorine atom significantly influences the conformational dynamics. Research on fluorinated piperidines has demonstrated that the introduction of fluorine atoms can dramatically alter the preferred conformations of these heterocycles, often favoring conformations that place the fluorine in specific orientations relative to the nitrogen atom. The ortho-chlorine substitution on the phenyl ring creates additional steric interactions that further constrain the molecular geometry.
The electronic properties of the compound are substantially modified by the presence of both chlorine and fluorine substituents. Fluorine's high electronegativity creates a strongly polarized carbon-fluorine bond, which represents one of the strongest bonds in organic chemistry. This bond strength contributes to the compound's stability while simultaneously influencing its reactivity patterns. The chlorine substituent on the phenyl ring provides additional electronic effects through both inductive and resonance mechanisms, creating a complex electronic environment around the aromatic system.
| Molecular Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 250.14 g/mol | PubChem Computation |
| Molecular Formula | C11H14Cl2FN | Elemental Analysis |
| InChI Key | MUKNTCMTQZHINQ-UHFFFAOYSA-N | Computational Generation |
| Physical Form | Crystalline Powder | Experimental Observation |
| Storage Temperature | 2-8°C | Stability Requirement |
The three-dimensional structure reveals important spatial relationships between the various substituents that influence both chemical reactivity and potential biological activity. The positioning of the fluorine atom creates opportunities for favorable electrostatic interactions, particularly with positively charged centers, as has been observed in related fluorinated piperidine systems. These structural features contribute to the compound's potential utility in medicinal chemistry applications where precise molecular recognition is required.
Historical Context in Organofluorine Chemistry
The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with pioneering work by chemists who recognized the unique properties of carbon-fluorine bonds. The field originated in 1835 when Dumas and colleagues first synthesized methyl fluoride from dimethyl sulfate using potassium fluoride, establishing the foundational methodology for introducing fluorine atoms into organic molecules. This early work demonstrated the feasibility of creating stable carbon-fluorine bonds, though the full implications of fluorine substitution would not be appreciated for decades.
Alexander Borodin's contributions in 1862 proved particularly significant for the development of compounds like this compound, as he pioneered the halogen exchange methodology that remains fundamental to fluorine chemistry today. Borodin's work on nucleophilic replacement of halogen atoms by fluoride established principles that are directly applicable to the synthesis of complex fluorinated heterocycles. His approach to halogen exchange reactions provided the conceptual framework that would later enable the efficient synthesis of molecules containing multiple halogen substituents on heterocyclic scaffolds.
The twentieth century witnessed dramatic advances in organofluorine chemistry, particularly during and after World War II, when industrial applications drove rapid development of new synthetic methodologies. The 1930s introduction of electrofluorination by Joseph Simons and subsequent development of various fluorinating reagents created the technical foundation necessary for synthesizing complex fluorinated heterocycles. These advances in synthetic methodology were essential for creating compounds like this compound, which require precise control over both the placement of fluorine atoms and the construction of heterocyclic ring systems.
The emergence of pharmaceutical applications for organofluorine compounds, exemplified by the development of 5-fluorouracil in 1957, marked a turning point that established fluorinated molecules as critical tools in drug discovery. This pharmaceutical focus drove increasing interest in fluorinated heterocycles, as researchers recognized that the introduction of fluorine atoms could dramatically alter the biological properties of existing drug scaffolds. The piperidine ring system, being the most common heterocycle in pharmaceuticals, naturally became a target for fluorination studies as chemists sought to develop improved therapeutic agents.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties to encompass broader principles that govern the behavior of fluorinated nitrogen-containing ring systems. Recent investigations into fluorinated heterocycles have revealed that the incorporation of fluorine atoms can produce dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity, making such compounds invaluable tools for understanding structure-activity relationships. The specific substitution pattern found in this compound provides researchers with opportunities to study the interplay between aromatic substitution, fluorine effects, and heterocyclic reactivity.
Contemporary research has demonstrated that fluorinated piperidines exhibit unique conformational preferences that can be rationally exploited for pharmaceutical applications. Studies using nuclear magnetic resonance spectroscopy and computational methods have shown that fluorine substituents on piperidine rings can favor specific conformations through favorable electrostatic interactions between the carbon-fluorine dipole and charged or polar centers. The presence of the 2-chlorophenyl substituent in this compound adds an additional layer of complexity, as the aromatic ring can adopt various orientations relative to the piperidine ring, each with different energetic consequences.
The compound serves as an important model system for understanding the effects of multiple halogen substitution on heterocyclic systems. Research has indicated that the combination of chlorine and fluorine substituents can create synergistic effects that are not easily predicted from the individual contributions of each halogen. These studies have implications for drug design, where precise control over molecular conformation and electronic properties is essential for achieving desired biological activity. The compound's structure allows researchers to investigate how different substitution patterns influence factors such as metabolic stability, membrane permeability, and receptor binding affinity.
Modern synthetic methodologies for accessing fluorinated piperidines have been significantly advanced through studies of compounds like this compound. Recent developments in palladium-catalyzed hydrogenation of fluoropyridines have demonstrated that fluorinated piperidines can be efficiently synthesized from readily available precursors while maintaining the integrity of fluorine substituents. These methodological advances have enabled researchers to explore larger libraries of fluorinated heterocycles, expanding the scope of structure-activity relationship studies and facilitating the discovery of new therapeutic agents.
| Research Application | Significance | Current Status |
|---|---|---|
| Conformational Analysis | Understanding fluorine effects on ring dynamics | Active investigation |
| Synthetic Methodology | Development of efficient synthetic routes | Established protocols |
| Pharmaceutical Research | Drug development and optimization | Ongoing applications |
| Structure-Activity Studies | Correlation of structure with biological activity | Expanding database |
| Computational Modeling | Prediction of molecular behavior | Advanced algorithms |
The compound's role in advancing theoretical understanding of organofluorine chemistry cannot be overstated, as it provides a concrete example of how multiple design elements can be combined to create molecules with precisely tailored properties. The successful synthesis and characterization of such complex fluorinated heterocycles demonstrates the maturity of modern synthetic chemistry and provides confidence for pursuing even more sophisticated molecular targets. This progress has important implications for fields ranging from medicinal chemistry to materials science, where the unique properties of fluorinated compounds continue to drive innovation and discovery.
Properties
IUPAC Name |
4-(2-chlorophenyl)-4-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNTCMTQZHINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13ClF·HCl
- Molecular Weight : 267.12 g/mol
The compound features a piperidine ring substituted with a chlorophenyl and fluorine group, contributing to its unique chemical properties and biological activities.
The biological effects of this compound are mediated through several mechanisms:
- Interaction with Receptors : The compound interacts with various biological targets, including neurotransmitter receptors, which may influence mood and behavior.
- Cell Signaling Pathways : It affects cellular signaling pathways that regulate cell proliferation and differentiation, potentially impacting cancer therapy and metabolic diseases.
- Hydrogen Bonding and π-π Interactions : The chlorophenyl group can form hydrogen bonds with protein targets, while the piperidine ring may participate in π-π interactions with aromatic amino acids in proteins.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing significant inhibitory effects. For instance:
- Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa and Escherichia coli indicated its potential as an antimicrobial agent, with effective concentrations below 20 µM in several studies .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation:
- It has shown enhanced activity against specific cancer cell lines, indicating potential use in developing treatments for conditions like type 2 diabetes and metabolic syndrome .
Case Studies
-
Study on PPARγ Modulation :
- A study evaluating the effects of various compounds on PPARγ activation found that this compound significantly enhanced PPARγ activity compared to control groups. This suggests its potential use in developing treatments for metabolic disorders.
-
Antimicrobial Efficacy Evaluation :
- A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Structure-Activity Relationship (SAR) Studies :
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Piperidine Derivatives
Key Observations :
- Lipophilicity: The presence of both chlorine and fluorine substituents increases lipophilicity, which may enhance blood-brain barrier penetration compared to non-halogenated piperidines .
- Electronic Effects : The electron-withdrawing nature of fluorine and chlorine alters the piperidine ring’s basicity, affecting solubility and reactivity in synthetic pathways .
Pharmacological and Toxicological Comparisons
Key Findings :
- Toxicity Gaps : Many piperidine derivatives, including 4-fluoropiperidine hydrochloride, lack comprehensive toxicity profiles, particularly regarding chronic exposure and environmental impact .
Regulatory and Environmental Impact
- Regulatory Status: Piperidine derivatives like 4-(diphenylmethoxy)piperidine hydrochloride are subject to China’s New Chemical Substance Environmental Management regulations, indicating stringent oversight for novel analogs .
- Environmental Data: Limited ecotoxicological studies exist for halogenated piperidines, though their persistence in aquatic systems is a concern .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride typically involves:
- Formation of the substituted phenylpiperidine core.
- Introduction of the fluorine atom at the 4-position of the piperidine ring.
- Conversion to the hydrochloride salt for stability and isolation.
The key challenge lies in selective fluorination and chlorophenyl substitution while maintaining the integrity of the piperidine ring.
Preparation of the Phenylpiperidine Intermediate
One approach documented in related patents involves the synthesis of substituted piperidines by reacting chlorobenzyl derivatives with piperidine or its precursors. For example, o-chlorobenzyl phosphonic acid diesters can be prepared by refluxing adjacent chlorobenzyl chloride with phosphorous acid esters (such as trimethyl phosphite or triethyl phosphite). This intermediate then undergoes a Wittig-Horner reaction with fluoroacetophenone derivatives to yield substituted propylene intermediates, which are precursors to the piperidine ring system.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | o-Chlorobenzyl chloride + phosphorous acid ester (trimethyl or triethyl phosphite) under reflux | Forms o-chlorobenzyl phosphonic acid diester |
| 2 | o-Chlorobenzyl phosphonic acid diester + fluoroacetophenone in benzene/toluene/dimethylbenzene with strong base (NaOH, KOH, sodium alkoxides) at 0–50°C for 2–24 h | Wittig-Horner reaction to form 1-(2-chlorophenyl)-2-(4-fluorophenyl) propylene |
This method achieves high yield (~94.8%) and purity (~94.5%) of the propylene intermediate, which can be further cyclized or reduced to form the piperidine ring.
Fluorination and Piperidine Ring Formation
The fluorine atom is introduced at the 4-position of the piperidine ring through selective fluorination reactions. One documented method involves reacting a suitable piperidine precursor with fluorinating agents under controlled conditions. For example, the reduction of tetrahydropyridine intermediates followed by fluorination can yield 4-fluoropiperidine derivatives.
- Reduction of 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine to the corresponding piperidine.
- Fluorination of the piperidine ring using fluorinating agents such as ammonium tetrafluoroborate or other fluorine donors in acidic media at low temperatures (0°C).
- Isolation of the fluorinated piperidine as the hydrochloride salt by treatment with hydrochloric acid.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fluorination | Piperidine intermediate + ammonium tetrafluoroborate in 15% HCl at 0°C overnight | Controlled fluorination at 4-position |
| Workup | Lyophilization, toluene heating at 110°C, extraction and purification | Yields fluoropiperidine hydrochloride |
This approach allows high selectivity and purity of the fluorinated piperidine hydrochloride salt.
Isolation and Purification
After synthesis, the compound is typically isolated as its hydrochloride salt to improve stability and crystallinity. The purification involves:
- Extraction with organic solvents such as ethyl acetate or dichloromethane.
- Washing with water, brine, and drying agents like anhydrous sodium sulfate.
- Evaporation and recrystallization to achieve high purity (typically >95%).
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Yield / Purity |
|---|---|---|---|
| 1 | Preparation of o-chlorobenzyl phosphonic acid diester | Chlorobenzyl chloride + phosphorous acid ester, reflux | High yield (not specified) |
| 2 | Wittig-Horner reaction with fluoroacetophenone | Strong base (NaOH, KOH), benzene/toluene, 0–50°C, 2–24 h | Yield ~94.8%, purity ~94.5% |
| 3 | Reduction to tetrahydropyridine intermediate | Formaldehyde, reduction agents (e.g., NaBH4) | Moderate to high yield |
| 4 | Fluorination of piperidine ring | Ammonium tetrafluoroborate, 15% HCl, 0°C, overnight | High selectivity |
| 5 | Isolation as hydrochloride salt | Acid treatment, extraction, drying | Purity >95% |
Research Findings and Notes
- The use of phosphonate esters and Wittig-Horner reactions provides a robust route to the chlorophenyl-fluorophenyl substituted intermediates, suitable for scale-up due to high yield and purity.
- Selective fluorination at the 4-position of piperidine is efficiently achieved using ammonium tetrafluoroborate in acidic media at low temperature, minimizing side reactions and degradation.
- The hydrochloride salt form enhances the compound's stability and facilitates purification.
- Alternative fluorinating agents and reaction conditions may be explored but should maintain mild temperatures and acidic conditions to avoid ring opening or decomposition.
- The overall synthetic route balances cost, yield, and purity, making it viable for pharmaceutical intermediate production.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, and what reaction conditions are critical for optimizing yield?
Answer: Synthesis typically involves fluorination of a piperidine precursor or nucleophilic substitution on a pre-functionalized piperidine ring. Key steps include:
- Fluorination: Introduce fluorine via reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions (40–60°C, inert atmosphere) to minimize side reactions .
- Chlorophenyl Incorporation: Use Suzuki-Miyaura coupling or Friedel-Crafts alkylation for aryl group attachment, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
- Hydrochloride Salt Formation: Precipitate the free base with HCl gas in diethyl ether or methanol, ensuring stoichiometric equivalence for purity .
Critical Conditions:
- Temperature control (±2°C) during fluorination to avoid decomposition.
- Moisture-sensitive steps require Schlenk-line techniques.
- Yield optimization via TLC/HPLC monitoring and column chromatography purification.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Fluorination | DAST, DCM, 0°C → RT, 12h | 60–75% | |
| Aryl Coupling | Pd(PPh₃)₄, DMF, 80°C, 24h | 50–65% | |
| Salt Formation | HCl gas, Et₂O, 0°C, 2h | 85–95% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorophenyl; piperidine CH₂ signals at δ 2.5–3.5 ppm) .
- ¹⁹F NMR: Verify fluorine integration (δ -180 to -220 ppm for C-F) .
- Mass Spectrometry (MS): ESI-MS or HRMS to validate molecular ion ([M+H]⁺ expected for C₁₁H₁₂ClF₂N⁺, m/z ~248.06) .
- HPLC-PDA: Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA, gradient elution).
- Elemental Analysis: Match calculated vs. observed C, H, N, Cl, F percentages (±0.3%) .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
Answer:
- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and water (due to hydrochloride salt) . Limited solubility in ethers or hydrocarbons.
- Storage:
Stability Data (Accelerated Testing):
| Condition | Degradation After 30 Days | Key Degradants |
|---|---|---|
| 25°C, 60% RH | <5% | None detected |
| 40°C, 75% RH | 12% | De-fluorinated analog |
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for novel derivatives?
Answer:
- Reaction Path Search: Use density functional theory (DFT) to model fluorination transition states and identify low-energy pathways (e.g., Gaussian or ORCA software) .
- Machine Learning (ML): Train models on existing piperidine reaction datasets to predict optimal catalysts/solvents (e.g., ICReDD’s reaction discovery platform) .
- Molecular Dynamics (MD): Simulate solubility/stability in different solvents (e.g., GROMACS) .
Case Study: DFT-guided optimization reduced byproducts in fluorination by 30% compared to trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across different studies?
Answer:
- Meta-Analysis: Standardize assays (e.g., IC₅₀ measurements) across studies to control variables like cell lines (HEK293 vs. CHO) or buffer pH .
- Structural-Activity Relationship (SAR): Compare analogs to isolate substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl impacts receptor binding) .
- Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Example: Discrepancies in antimicrobial activity were traced to impurity profiles (e.g., residual Pd in Suzuki-coupled batches) .
Q. How to design experiments to study the compound’s interactions with biological targets?
Answer:
- Target Selection: Prioritize receptors with known piperidine affinity (e.g., sigma-1 or dopamine receptors) using docking simulations (AutoDock Vina) .
- Binding Assays:
- Radioligand displacement (³H-labeled competitors, Kd calculation).
- Fluorescence polarization for real-time kinetics .
- Functional Assays: Measure cAMP accumulation or calcium flux in transfected cell lines .
Q. Table 2: Representative Binding Data (Sigma-1 Receptor)
| Compound Batch | Kₐ (nM) | Hill Slope | Reference |
|---|---|---|---|
| Batch A | 12.3 | 1.1 | |
| Batch B | 9.8 | 0.9 |
Q. What are the best practices for scaling up synthesis while minimizing impurities?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
- Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) via factorial design (e.g., JMP or Minitab software) .
- Crystallization Control: Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity (>99.5% by HPLC) .
Scale-Up Challenges:
- Exothermic fluorination requires jacketed reactors with precise cooling.
- Pd removal via activated charcoal filtration or scavenger resins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
